![molecular formula C17H16N2O3 B2724060 2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922002-56-0](/img/structure/B2724060.png)

2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

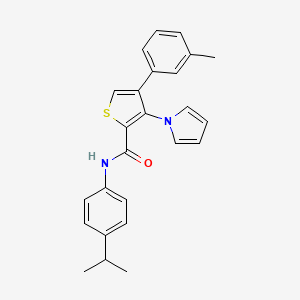

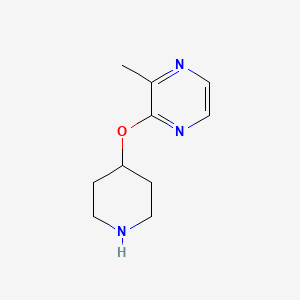

The molecular structure of this compound is derived from its IUPAC name. It contains a benzamide group (a benzene ring attached to a CONH2 group), a 2-methyl group (indicating a methyl group attached to the second carbon of the benzene ring), and a 5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl group (indicating a seven-membered oxazepine ring attached to the benzamide group at the 7th position, with an oxo group at the 5th position). The tetrahydro prefix indicates that the oxazepine ring is saturated with hydrogen .Applications De Recherche Scientifique

Synthesis and Computational Studies

Synthesis Techniques : Research has focused on synthesizing heterocyclic hybrids, including benzimidazole-tethered oxazepine derivatives, which were synthesized in good to excellent yields. These compounds' molecular structures were confirmed through spectroscopic, X-ray diffraction, and DFT studies, providing insights into their charge distributions, electrophilic and nucleophilic reactivity regions, and nonlinear optical properties, indicating potential applications in NLO devices (Almansour et al., 2016).

Computational Studies : Computational analyses such as the B3LYP/6–31 G(d, p) method were used to calculate molecular structures, which showed agreement with X-ray structures. The natural bond orbital (NBO) method helped compute charge distributions at atomic sites, and molecular electrostatic potential (MEP) maps showed regions of electrophilic and nucleophilic reactivity. These findings are crucial for understanding the chemical reactivity and properties of such compounds, which can be leveraged in designing new materials or drugs.

Potential Pharmaceutical Applications

Anticancer Evaluation : A series of substituted benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines. Some compounds exhibited moderate to excellent anticancer activity, highlighting the potential therapeutic applications of these compounds in treating cancer (Ravinaik et al., 2021).

Antibacterial and Anticancer Agents : Novel benzoxepine-1,2,3-triazole hybrids synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy showed promising antibacterial properties, particularly against Gram-negative bacteria, and cytotoxicity against lung and colon cancer cell lines (Kuntala et al., 2015).

COX Inhibition and Analgesic Activities : Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds were synthesized and showed significant COX-1/COX-2 inhibition, along with analgesic and anti-inflammatory activities, suggesting their potential as pain management drugs (Abu‐Hashem et al., 2020).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of inadequate ventilation, wearing respiratory protection .

Propriétés

IUPAC Name |

2-methyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-11-4-2-3-5-13(11)17(21)19-12-6-7-15-14(10-12)16(20)18-8-9-22-15/h2-7,10H,8-9H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVVKOCFGPQRJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,1'-biphenyl]-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2723980.png)

![(2E)-N-tert-butyl-3-(2-fluorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B2723981.png)

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2723986.png)

![7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2723988.png)

![1-[(2-Methanesulfonylphenyl)methyl]-3-methylurea](/img/structure/B2723995.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2723999.png)

![2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2724000.png)